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Compound of Interest

Compound Name: Erythrinasinate B

Cat. No.: B172644 Get Quote

Disclaimer: Information regarding the specific safety and toxicity profile of Erythrinasinate B is

not available in publicly accessible scientific literature. This document summarizes the current

state of knowledge based on related compounds and extracts from the Erythrina genus. The

data presented herein is for informational purposes for researchers, scientists, and drug

development professionals and should not be interpreted as a comprehensive safety

assessment of Erythrinasinate B. Further dedicated toxicological studies are imperative to

establish a definitive safety profile.

Introduction
Erythrinasinate B is a cinnamate derivative that has been identified as a constituent of plants

belonging to the Erythrina genus, notably Erythrina senegalensis[1][2]. The Erythrina genus is

known for a wide array of bioactive compounds, including alkaloids and flavonoids, which have

been investigated for various pharmacological activities[3]. While many compounds from this

genus have been evaluated for their biological effects, including cytotoxicity against cancer cell

lines, specific toxicological data for Erythrinasinate B remains largely unpublished[1][2][4][5].

This guide aims to synthesize the limited available information and provide a framework for

future safety and toxicity evaluations.

Physicochemical Information
Currently, detailed physicochemical properties for Erythrinasinate B are not extensively

documented in public databases like PubChem. Such information is critical for understanding

its absorption, distribution, metabolism, and excretion (ADME) profile and potential for toxicity.
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In Vitro Toxicity
There is a significant lack of data regarding the in vitro toxicity of isolated Erythrinasinate B.

While extracts of Erythrina species have demonstrated cytotoxic effects, these extracts contain

a complex mixture of phytochemicals, and the specific contribution of Erythrinasinate B to

these effects has not been determined[1][6][7].

Table 1: Summary of In Vitro Cytotoxicity Data for Erythrina Extracts (Containing

Erythrinasinate B)

Extract/Co
mpound

Cell Line Assay Endpoint
Result
(IC50)

Reference

Erythrina

senegalensis

CH2Cl2

extract

B16F10

(Murine

Melanoma)

MTT
Growth

Inhibition
19-77 µg/mL [6]

Erythrina

senegalensis

EtOAc

subfraction

Various

cancer cell

lines

MTT
Growth

Inhibition

Potent

activity noted
[6]

Erythrina

caffra DCM

extract

HeLa

(Cervical

Cancer)

Not Specified Cytotoxicity 93.82 µg/mL [7]

Erythrina

caffra DCM

extract

MCF-7

(Breast

Cancer)

Not Specified Cytotoxicity 144.17 µg/mL [7]

Erythrina

caffra DCM

extract

HEK293

(Normal

Kidney)

Not Specified Cytotoxicity 273.47 µg/mL [7]

Note: The IC50 values represent the concentration at which 50% of cell growth is inhibited. The

extracts mentioned have been shown to contain Erythrinasinate B, but the specific

contribution of this compound to the observed cytotoxicity is unknown.
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Experimental Protocols: In Vitro Cytotoxicity Assay
(General Methodology)
A common method to assess the in vitro cytotoxicity of a compound is the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for a Typical In Vitro Cytotoxicity Study:
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Caption: Workflow for In Vitro Cytotoxicity (MTT Assay).
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In Vivo Toxicity
There are no published in vivo toxicity studies specifically for Erythrinasinate B. However,

some studies have investigated the toxicity of extracts from Erythrina species.

An acute toxicity study of Erythrina senegalensis stem extract in mice at doses up to 12,500

mg/kg body weight did not result in mortality or significant behavioral changes[8]. A sub-chronic

study in rats with a daily oral dose of 600 mg/kg body weight of the same extract showed a

significant increase in relative body weight but no major changes in hematological parameters,

suggesting a degree of safety[8]. Conversely, a sub-chronic toxicity study on a methanol extract

of Erythrina variegata leaves in rats indicated some damage to liver and kidney cells at doses

of 250, 500, and 1,000 mg/kg body weight[8].

Table 2: Summary of In Vivo Toxicity Data for Erythrina Extracts

Extract Species
Dosing
Route

Doses
Tested

Key
Findings

Reference

Erythrina

senegalensis

stem extract

(acute)

Mice Oral
Up to 12,500

mg/kg

No mortality

or significant

behavioral

changes.

[8]

Erythrina

senegalensis

stem extract

(sub-chronic)

Rats Oral
600

mg/kg/day

Increased

relative body

weight; no

significant

hematological

changes.

[8]

Erythrina

variegata leaf

methanol

extract (sub-

chronic)

Rats Not Specified

250, 500,

1000 mg/kg

BW

Damage to

liver and

kidney cells.

[8]
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Experimental Protocols: Acute Oral Toxicity Study
(General Methodology - OECD 423)
The acute oral toxicity of a substance is often evaluated using a stepwise procedure with a

limited number of animals.

Logical Flow for an Acute Oral Toxicity Study:

Start: Healthy, Young Adult Rodents

Dose Level Selection
(e.g., 2000 mg/kg)

Single Oral Dose Administration

Observation for 14 Days
(Clinical signs, mortality, body weight)

Gross Necropsy at Termination

Outcome Determination
(GHS Classification)

Click to download full resolution via product page

Caption: Acute Oral Toxicity Study Workflow.

Genotoxicity and Mutagenicity
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No genotoxicity or mutagenicity studies have been published for Erythrinasinate B. For

context, studies on Erythrosine B, a food dye with a different chemical structure, have shown

evidence of genotoxicity at high concentrations[9]. It is crucial to note that these findings for

Erythrosine B cannot be extrapolated to Erythrinasinate B.

Signaling Pathways
The mechanisms of action and potential signaling pathways related to the toxicity of

Erythrinasinate B are unknown due to the absence of dedicated studies. Research on other

compounds from the Erythrina genus has indicated that they can induce apoptosis through

various cellular mechanisms[1][8].

Hypothetical Signaling Pathway for Cytotoxicity (Based on Related Compounds):

Erythrinasinate B

Cellular Target

Downstream Signaling Cascade

Mitochondrial Dysfunction

Caspase Activation

Apoptosis
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Click to download full resolution via product page

Caption: Hypothetical Cytotoxicity Pathway.

Conclusions and Future Directions
The current body of scientific literature lacks specific safety and toxicity data for

Erythrinasinate B. While some information is available for extracts of the Erythrina genus,

these findings are not specific to Erythrinasinate B and may be influenced by the numerous

other phytochemicals present.

To establish a comprehensive safety and toxicity profile for Erythrinasinate B, the following

studies are recommended:

In Vitro Toxicity:

Cytotoxicity assays in a panel of human cell lines (both cancerous and non-cancerous).

Genotoxicity and mutagenicity assays (e.g., Ames test, micronucleus assay).

Mechanistic studies to identify cellular targets and signaling pathways.

In Vivo Toxicity:

Acute, sub-chronic, and chronic toxicity studies in rodent models.

Pharmacokinetic (ADME) studies to understand its absorption, distribution, metabolism,

and excretion.

Reproductive and developmental toxicity studies.

A systematic approach to evaluating these toxicological endpoints is essential for any future

development of Erythrinasinate B for therapeutic or other applications.

Proposed Research Workflow for Safety Evaluation:
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In Vitro Assessment In Vivo Studies Decision Point

Cytotoxicity Screening Genotoxicity Assays Mechanism of Action Acute Toxicity Sub-chronic Toxicity Pharmacokinetics (ADME) Go/No-Go Decision for Further Development

Click to download full resolution via product page

Caption: Staged Approach for Safety Evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide on the Safety and Toxicity
Profile of Erythrinasinate B]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b172644#safety-and-toxicity-profile-of-erythrinasinate-
b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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